(4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
(4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.81. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the 1,2,3-triazole core through a Huisgen cycloaddition reaction, also known as the “click” reaction. This reaction involves the use of an alkyne and an azide under copper(I) catalysis to form the triazole ring.
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Step 1: Synthesis of the 1,2,3-triazole core
Reagents: Alkyne, azide, copper(I) catalyst
Conditions: Room temperature, solvent (e.g., dimethyl sulfoxide)
Reaction: Alkyne + Azide → 1,2,3-Triazole
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Step 2: Introduction of the (4-ethenylphenyl)methyl group
Reagents: (4-ethenylphenyl)methyl halide, base (e.g., potassium carbonate)
Conditions: Reflux, solvent (e.g., acetonitrile)
Reaction: 1,2,3-Triazole + (4-ethenylphenyl)methyl halide → (4-ethenylphenyl)methyl 1,2,3-Triazole
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Step 3: Introduction of the 1-(4-chlorophenyl)-5-methyl group
Reagents: 1-(4-chlorophenyl)-5-methyl halide, base (e.g., sodium hydride)
Conditions: Reflux, solvent (e.g., tetrahydrofuran)
Reaction: (4-ethenylphenyl)methyl 1,2,3-Triazole + 1-(4-chlorophenyl)-5-methyl halide → this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride; solvent (e.g., ethanol)
Substitution: Nucleophiles (e.g., amines, thiols); solvent (e.g., dichloromethane)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted triazole derivatives
Scientific Research Applications
(4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Further research is needed to fully elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Compounds with similar triazole cores but different substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to various cores.
Ethenylphenyl derivatives: Compounds with ethenylphenyl groups attached to different cores.
Uniqueness
(4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-3-14-4-6-15(7-5-14)12-25-19(24)18-13(2)23(22-21-18)17-10-8-16(20)9-11-17/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXDBRJKZNSRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=C(C=C3)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.